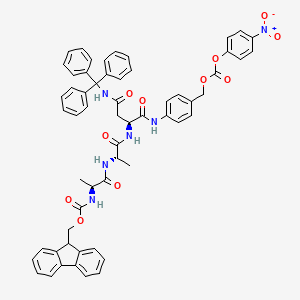

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP

Descripción general

Descripción

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is a useful research compound. Its molecular formula is C58H52N6O11 and its molecular weight is 1009.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances its biological activity, making it a pivotal component in targeted cancer therapies. The molecular formula for this compound is with a molecular weight of 1212.30 g/mol. Its design incorporates a hydrophilic polyethylene glycol (PEG) spacer and a cleavable peptide sequence, which facilitates selective drug release upon reaching target cells.

This compound serves as a cleavable linker in ADCs, allowing for the targeted delivery of cytotoxic drugs to cancer cells while minimizing damage to normal tissues. The mechanism involves:

- Targeting : The ADC binds specifically to antigens expressed on cancer cells.

- Internalization : Following binding, the ADC is internalized into the cancer cell.

- Cleavage : Inside the cell, proteolytic enzymes cleave the linker, releasing the cytotoxic drug directly where it is needed.

This targeted approach enhances therapeutic efficacy and reduces side effects associated with traditional chemotherapy methods.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its interaction with different antibodies and drug molecules. Key findings include:

- Binding Affinity : Studies indicate that this compound maintains strong binding affinity when conjugated with antibodies, ensuring stability during circulation and effective drug release at target sites .

- Stability : The PEG spacer improves solubility and stability in aqueous environments, which is crucial for maintaining the integrity of ADCs during circulation.

- Release Kinetics : Research has shown that the cleavable peptide sequence effectively controls the release kinetics of the attached drug, optimizing therapeutic outcomes.

Comparative Analysis

To better understand the advantages of this compound, it is useful to compare it with similar compounds used in ADCs:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB | Shorter PEG spacer | Different solubility and release kinetics |

| Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB | Longer PEG spacer | Potentially improved circulation time |

| Fmoc-PEG3-Gly-Gly-Asn(Trt)-PAB | Glycine instead of alanine | Affects binding properties and drug release dynamics |

| PAB-PNP | Lacks PEG spacer | Simpler structure with different stability profiles |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Study on Antibody Conjugation : A study demonstrated that ADCs utilizing this compound showed enhanced tumor targeting and reduced off-target toxicity compared to traditional conjugates. The results indicated a significant increase in therapeutic efficacy in preclinical models.

- Release Mechanism Evaluation : Another research focused on the cleavage mechanism of the linker under physiological conditions. It was found that the linker effectively released its payload within 24 hours post-internalization, confirming its suitability for therapeutic applications.

- Comparative Efficacy Study : In comparative studies against other peptide linkers, this compound exhibited superior performance in terms of drug release rates and overall therapeutic index, making it a preferred choice for ADC development .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

- Targeted Drug Delivery : The primary application of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is in the synthesis of ADCs. Its cleavable nature allows for the controlled release of cytotoxic drugs specifically at the target site, thereby enhancing therapeutic efficacy while minimizing side effects .

- Mechanism of Action : Upon reaching the target cells, the PNP group facilitates the conjugation to antibodies. The linker is cleaved under specific conditions, releasing the drug payload to exert its cytotoxic effects on cancer cells .

Cancer Research

- Programmed Cell Death : This compound plays a significant role in cancer research by enabling studies on programmed cell death mechanisms. It assists researchers in understanding how ADCs can selectively induce apoptosis in malignant cells while sparing healthy tissues .

Biomarker Discovery

- Protease Activity Monitoring : this compound serves as a substrate for specific proteases. Its cleavage can indicate abnormal protease activity associated with various diseases, making it a valuable tool in biomarker discovery .

Drug Development

- Inhibitor Screening : The compound is instrumental in screening potential inhibitors or activators targeting specific proteases. This application is crucial for developing new therapeutic agents for diseases such as cancer and Alzheimer's .

Case Study 1: Development of ADCs

In a study published in Nature Reviews Drug Discovery, researchers demonstrated the efficacy of ADCs utilizing this compound in targeting cancer cells. The study highlighted how the controlled release mechanism improved therapeutic outcomes while reducing systemic toxicity .

Case Study 2: Protease Activity Assays

Another research effort focused on using this compound to monitor protease activity in clinical samples. The results indicated that abnormal levels of protease activity could be detected through the cleavage of this compound, providing insights into disease progression and potential therapeutic targets .

Análisis De Reacciones Químicas

Conjugation Reactions

The p-nitrophenyl carbonate (PNP) group enables efficient conjugation with amine-containing payloads or antibodies. This reaction proceeds via nucleophilic substitution, forming stable carbamate bonds .

Mechanism:

-

Nucleophilic Attack: Amine groups (-NH₂) on antibodies/drugs attack the electrophilic carbonyl carbon of the PNP group.

-

Leaving Group Release: The p-nitrophenoxide ion is eliminated, forming a stable carbamate linkage .

Key Features:

-

High conjugation efficiency under mild alkaline conditions (pH 8–9).

-

Compatibility with amine-functionalized payloads like doxorubicin or monomethyl auristatin E (MMAE) .

Enzymatic Cleavage Reactions

The Ala-Ala-Asn tripeptide sequence is selectively cleaved by lysosomal proteases such as cathepsin B , enabling intracellular drug release .

Mechanistic Steps:

-

Protease Binding: Cathepsin B recognizes the Ala-Ala-Asn motif in acidic lysosomal environments (pH 4.5–5.5) .

-

Peptide Bond Hydrolysis: Cleavage occurs between the Asn and para-aminobenzyl (PAB) groups, releasing the cytotoxic payload .

Kinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Cleavage Half-life* | ~2 hours (pH 5.0, 37°C) | |

| Cathepsin B Specificity | 10-fold > non-target proteases |

*In vitro lysosomal模拟 conditions.

Acid-Catalyzed Cleavage

The trityl (Trt)-protected asparagine side chain undergoes acid-sensitive cleavage under mild acidic conditions .

Reaction Conditions:

-

Reagent: 1–5% trifluoroacetic acid (TFA) in dichloromethane .

-

Mechanism: Protonation of the Trt group destabilizes the Asn(Trt) bond, releasing the trityl cation and unmasking the asparagine side chain .

Applications:

Stability in Physiological Conditions

The polyethylene glycol (PEG₃) spacer enhances solubility and prolongs circulation stability.

| Stability Parameter | Performance | Source |

|---|---|---|

| Plasma Stability* | >90% intact after 72 hours | |

| Solubility in PBS | >10 mg/mL | |

| Temperature Tolerance | Stable up to 40°C |

*Tested in human plasma at 37°C.

Comparative Analysis of Analogous Linkers

The unique combination of PEG₃ and Trt/PNP groups distinguishes this compound from similar linkers:

| Compound | Cleavage Mechanism | PEG Length | Stability in Plasma |

|---|---|---|---|

| Fmoc-PEG₃-AAAsn-PAB-PNP | Enzymatic + Acidic | 3 units | >90% at 72 hours |

| Fmoc-PEG₂-AAAsn-PAB | Enzymatic only | 2 units | ~75% at 72 hours |

| Fmoc-PEG₄-AAAsn-PAB | Enzymatic + UV-Triggered | 4 units | 85% at 72 hours |

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H52N6O11/c1-37(59-53(66)38(2)60-56(69)73-36-50-48-24-14-12-22-46(48)47-23-13-15-25-49(47)50)54(67)62-51(55(68)61-43-28-26-39(27-29-43)35-74-57(70)75-45-32-30-44(31-33-45)64(71)72)34-52(65)63-58(40-16-6-3-7-17-40,41-18-8-4-9-19-41)42-20-10-5-11-21-42/h3-33,37-38,50-51H,34-36H2,1-2H3,(H,59,66)(H,60,69)(H,61,68)(H,62,67)(H,63,65)/t37-,38-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKGYXCCQNCWNX-GJGLCGPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H52N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.